4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole ring, which is a fused heterocyclic system containing both nitrogen and sulfur atoms. This unique structure imparts significant biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including 4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide, can be achieved through various methods. One common approach involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a green reaction medium and catalyst. This reaction can be carried out under microwave irradiation at 300 W or thermal heating at 90°C .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve higher yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency, reduced reaction times, and lower energy consumption. Additionally, the use of green solvents and catalysts aligns with sustainable and eco-friendly production practices.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial, antimalarial, and antitubercular activities.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure and exhibit similar biological activities.
Imidazole derivatives: Compounds like clemizole and metronidazole, which contain the imidazole ring, have similar therapeutic applications.
Uniqueness
4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both acetyl and sulfonamide groups. This unique structure imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-12-27-20-21-19(11-23(13)20)16-3-7-17(8-4-16)22-28(25,26)18-9-5-15(6-10-18)14(2)24/h3-12,22H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPRMMGQXAVVMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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